molecular formula C24H28ClN3O3 B11007727 N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11007727
M. Wt: 441.9 g/mol
InChI Key: AMKPOAFVUUBTBO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety, a chloromethoxyphenyl group, and a pyrrolidine carboxamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with 3-chloro-4-methoxybenzoyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: can be compared with similar compounds such as:

  • N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and potential applications. The unique combination of functional groups in This compound makes it distinct and valuable for specific research and industrial purposes.

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H28ClN3O3/c1-31-22-8-7-20(14-21(22)25)28-16-18(13-23(28)29)24(30)26-19-9-11-27(12-10-19)15-17-5-3-2-4-6-17/h2-8,14,18-19H,9-13,15-16H2,1H3,(H,26,30)

InChI Key

AMKPOAFVUUBTBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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